Product packaging for 7-(Piperidin-4-yl)quinoline(Cat. No.:)

7-(Piperidin-4-yl)quinoline

Cat. No.: B13526966
M. Wt: 212.29 g/mol
InChI Key: ABBDVHNSPPFHGX-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)quinoline (CAS 56751-92-9) is a high-purity chemical compound with the molecular formula C14H16N2, offered for scientific research and development. This quinoline-piperidine conjugate is a key intermediate and pharmacophore in the design of novel therapeutic agents, particularly in infectious disease and oncology research. In antimalarial research, this compound serves as a core structural motif in the development of new quinoline analogues active against Plasmodium falciparum . Such derivatives, decorated with a piperidine-containing side chain, have demonstrated highly potent antiplasmodial activity in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of the malaria parasite . The piperidine moiety is considered essential as it provides a weakly basic side chain, facilitating uptake and accumulation in the parasite's acidic digestive vacuole via pH trapping, a mechanism crucial for the activity of many antimalarial drugs . Furthermore, the quinoline scaffold is of significant interest in oncology. Quinoline derivatives are investigated as potential anticancer agents that can act through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and disruption of cell migration . The structural framework of this compound is therefore valuable for synthesizing novel compounds for cytotoxic activity screening against various cancer cell lines. Usage Statement: This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B13526966 7-(Piperidin-4-yl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

7-piperidin-4-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-12-3-4-13(10-14(12)16-7-1)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2

InChI Key

ABBDVHNSPPFHGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Synthetic Methodologies for 7 Piperidin 4 Yl Quinoline and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the quinoline (B57606) scaffold, which can be adapted for 7-substituted analogues, have been well-established for over a century. These routes are often characterized by harsh reaction conditions but remain fundamental in heterocyclic chemistry. The introduction of the piperidinyl moiety typically follows the formation of a suitably functionalized quinoline core.

Cyclization Reactions for Quinoline Core Formation

The formation of the quinoline ring system is the foundational step. Several classical name reactions can be employed to create a quinoline core substituted at the 7-position, typically by starting with a meta-substituted aniline (B41778).

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as the arsenic acid of the original reaction or, more modernly, nitrobenzene). To obtain a 7-substituted quinoline, a 3-substituted aniline is used as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, often hydrochloric acid or a Lewis acid. This approach offers more flexibility in the final substitution pattern of the quinoline ring compared to the Skraup reaction.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester with an α-methylene group). nih.gov To produce a 7-substituted quinoline, the starting material would be a 2-amino-4-substituted-benzaldehyde or ketone. This method is advantageous as it forms the quinoline ring in a single, unambiguous step.

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. The initial product is a Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the quinoline. The substitution pattern on the starting aniline dictates the position of substituents on the final quinoline product.

These classical methods are effective for generating the quinoline core, which can then be functionalized at the 7-position with a suitable leaving group (e.g., a halogen) if not already present, preparing it for the next synthetic step.

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Key Reactants Typical Conditions
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent Concentrated H₂SO₄, Heat
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl Strong Acid (HCl, ZnCl₂)
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound Acid or Base Catalysis, Heat
Combes Synthesis Aniline, β-Diketone Acid Catalysis (e.g., H₂SO₄)

Nucleophilic Substitution Approaches for Piperidinyl Moiety Introduction

Once a quinoline ring with a leaving group at the 7-position (such as 7-chloro- or 7-bromoquinoline) is synthesized, the piperidinyl group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. Halogens at positions 2 and 4 of the quinoline ring are generally more reactive towards nucleophilic substitution than those at other positions. quimicaorganica.org However, under appropriate conditions, substitution at the 7-position can be achieved effectively.

The reaction typically involves heating the 7-haloquinoline with piperidine (B6355638) or a protected piperidine derivative, often in the presence of a base and a suitable solvent. For instance, the synthesis of the related compound 7-chloro-4-(piperazin-1-yl)-quinoline has been achieved by reacting 4,7-dichloroquinoline (B193633) with piperazine (B1678402) in solvents like methanol (B129727) or isopropanol, sometimes with the addition of a base like potassium carbonate. google.comgoogle.com A similar strategy can be applied for 7-(piperidin-4-yl)quinoline by reacting a 7-haloquinoline with a 4-substituted piperidine.

The mechanism proceeds through an addition-elimination pathway, where the piperidine nitrogen attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex). The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the final product.

Intermolecular Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a more modern, yet now classical, approach to forming carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example used to couple amines with aryl halides.

In this context, 7-bromo- or 7-chloroquinoline (B30040) can be reacted with 4-aminopiperidine (B84694) (with the piperidine nitrogen protected) or directly with piperidine itself. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). This method offers high functional group tolerance and generally proceeds under milder conditions than classical SNAr reactions, often resulting in higher yields.

Modern Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These strategies are increasingly applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of quinoline synthesis, this involves several approaches:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, ethanol, or ionic liquids. tandfonline.com

Catalysis: Employing catalysts to reduce energy consumption and waste. This includes using recyclable catalysts or metal-free catalytic systems. tandfonline.com For example, iodine-catalyzed one-pot syntheses of functionalized quinolines have been developed. tandfonline.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in the same reaction vessel. This minimizes waste from purification of intermediates and saves time and resources. A one-pot method for synthesizing quinolines has been developed involving a coupling reaction followed by reductive cyclization. tandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

A patented process for the related 7-chloro-4-(piperazin-1-yl)-quinoline highlights a "green" approach that results in a substantially pure product, avoiding laborious purification steps. google.comgoogle.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and fewer side products. rsc.org

This technology has been successfully applied to various steps in quinoline synthesis:

Ring Formation: The Friedländer synthesis of trisubstituted quinolines has been performed using nano-carbon aerogels as a catalyst under microwave irradiation. tandfonline.com

Cross-Coupling Reactions: Microwave heating can significantly accelerate palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, for introducing substituents onto the quinoline core.

Nucleophilic Substitution: The introduction of the piperidinyl moiety onto a 7-haloquinoline can also be expedited using microwave energy. A copper-catalyzed microwave-assisted C2 alkylation of quinoline N-oxides has been reported, demonstrating the utility of this technology in functionalizing the quinoline ring. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method
Intramolecular Cyclization Reflux in toluene (B28343) for 56 hours Heating in toluene for 30 minutes
Yield Improvement Low yields (15-27%) Good yields
Friedländer Synthesis Conventional heating for several hours 4 hours with moderate yield (60-65%)

Data extrapolated from syntheses of related quinoline derivatives. tandfonline.comrsc.org

Solvent-Free Reaction Conditions

Solvent-free synthesis offers numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. In the context of quinoline synthesis, the Friedländer annulation is a prominent method that can be adapted to solvent-free conditions. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

While specific examples of the solvent-free synthesis of this compound are not extensively documented, the general applicability of solvent-free Friedländer synthesis using various catalysts has been demonstrated for a wide range of quinoline derivatives. academie-sciences.frrsc.org For instance, the reaction of a suitably substituted 2-aminobenzophenone (B122507) with a piperidine-containing carbonyl compound under solvent-free conditions using a solid acid catalyst like Hβ zeolite could potentially yield the target molecule. rsc.org

The use of ionic liquids as both catalyst and reaction medium, which can be recycled, also presents a viable solvent-free approach. For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been effectively used as a catalyst for the Friedländer synthesis of quinolines under solvent-free conditions at elevated temperatures. academie-sciences.fracademie-sciences.fr This methodology could be extrapolated to the synthesis of this compound by selecting the appropriate starting materials.

Table 1: Examples of Solvent-Free Quinoline Synthesis

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
Hβ zeolite2-aminobenzophenones, KetonesSolvent-free, HeatHigh rsc.org
1,3-disulfonic acid imidazolium hydrogen sulfate2-aminoaryl ketones, α-methylene carbonyls70°C, Solvent-freeExcellent academie-sciences.fr
Bismuth(III) chloride (BiCl₃)o-aminoaryl ketones, α-methylene ketonesThermal, Solvent-freeExcellent

Catalytic Approaches in Quinoline-Piperidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis have been employed in the synthesis of quinoline and piperidine-containing compounds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of complex molecules like this compound. The Suzuki-Miyaura coupling is a particularly relevant example, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.

A plausible synthetic route to this compound using this methodology would involve the coupling of a 7-haloquinoline (e.g., 7-bromoquinoline (B152726) or 7-chloroquinoline) with a piperidine-4-ylboronic acid or ester. The optimization of such a reaction would involve screening various palladium catalysts, ligands, bases, and solvents to achieve high yields. nih.govresearchgate.net

Another significant transition metal-catalyzed approach is the Buchwald-Hartwig amination, which could be employed to form the C-N bond between the quinoline and piperidine rings. This would involve the reaction of a 7-aminoquinoline (B1265446) with a suitably functionalized piperidine or, more commonly, the reaction of a 7-haloquinoline with piperidine.

Reductive amination is another key transformation, often catalyzed by transition metals, that can be used to connect the quinoline and piperidine moieties. This reaction involves the formation of an imine or enamine intermediate from a quinoline aldehyde or ketone and piperidine, which is then reduced in situ to the corresponding amine. researchgate.neteurekaselect.com

Table 2: Transition Metal-Catalyzed Reactions for Quinoline-Piperidine Synthesis

Reaction TypeCatalyst/ReagentsSubstratesPotential ProductReference
Suzuki-Miyaura CouplingPd catalyst, Base7-Haloquinoline, Piperidin-4-ylboronic acidThis compound nih.govresearchgate.net
Buchwald-Hartwig AminationPd catalyst, Base7-Haloquinoline, Piperidine7-(Piperidin-1-yl)quinoline derivative ustc.edu.cn
Reductive AminationTransition metal catalyst, Reducing agentQuinoline-7-carbaldehyde, Piperidine7-((Piperidin-1-yl)methyl)quinoline researchgate.neteurekaselect.com

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and "green" alternative to metal-based catalysis. researchgate.net In the synthesis of quinolines, organocatalysts can be employed to promote various reaction types, including condensations and cycloadditions.

For the synthesis of the quinoline core, Brønsted acids like p-toluenesulfonic acid (TsOH) have been used to catalyze three-component reactions of aromatic aldehydes, amines, and alkynes. researchgate.net While not directly forming the piperidine linkage, this demonstrates the potential of organocatalysts in the initial steps of quinoline synthesis.

In the context of connecting the piperidine ring, organocatalysts can be utilized in reactions such as the Mannich reaction or Michael addition, depending on the chosen synthetic strategy. For instance, an organocatalyst could facilitate the addition of a piperidine-derived nucleophile to a quinoline-based electrophile. The use of organocatalysts like tetra-n-butylammonium fluoride (B91410) (TBAF) has been reported for the synthesis of complex quinolinone derivatives, highlighting their versatility. nih.gov

While specific applications of organocatalysis for the direct synthesis of this compound are still an emerging area, the principles of organocatalysis offer a promising avenue for developing more sustainable and efficient synthetic routes. researchgate.net

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several key parameters would need to be considered depending on the chosen synthetic route.

In a transition metal-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, solvent, and temperature are all critical variables. For example, in the synthesis of biaryl compounds via Suzuki coupling, different palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ might be screened, along with various inorganic bases like K₂CO₃ or Cs₂CO₃, and a range of solvents including toluene, dioxane, or DMF. nih.gov The optimization process often involves a systematic variation of these parameters to identify the optimal conditions. The use of deep learning models to predict optimal reaction conditions is also an emerging area of research that could significantly accelerate the optimization process. rsc.org

For a reductive amination approach, the choice of reducing agent is a key parameter. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN), each with different reactivity and selectivity profiles. The pH of the reaction medium is also critical for the formation of the iminium ion intermediate.

Table 3: Optimization Parameters for Key Synthetic Reactions

Reaction TypeKey Parameters to OptimizeTypical Range/OptionsExpected Outcome
Suzuki-Miyaura CouplingCatalyst, Ligand, Base, Solvent, TemperaturePd(PPh₃)₄, Pd(dppf)Cl₂; PPh₃, XPhos; K₂CO₃, Cs₂CO₃; Toluene, Dioxane; 80-120°CHigh yield of coupled product
Reductive AminationReducing Agent, Solvent, pH, TemperatureNaBH₄, NaBH(OAc)₃; MeOH, DCM; 4-6; 0-25°CHigh yield of the amine product
Friedländer AnnulationCatalyst, Temperature, Reactant RatioAcid or base catalyst; 70-150°C; 1:1 to 1:1.5Efficient cyclization and high quinoline yield

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and developing new synthetic methodologies. The synthesis of this compound can proceed through different pathways, each with its own mechanistic intricacies.

If the synthesis involves a Suzuki-Miyaura coupling, the catalytic cycle is well-established. It begins with the oxidative addition of the 7-haloquinoline to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the piperidine-boron reagent, where the piperidine group is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond between the quinoline and piperidine moieties and regenerates the Pd(0) catalyst.

In a reductive amination pathway, the mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of a quinoline aldehyde or ketone. The hemiaminal then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride source, such as sodium borohydride, to yield the final this compound product. The rate-limiting step can be either the formation of the iminium ion or the reduction step, depending on the specific reactants and conditions. researchgate.net

For the Friedländer synthesis of the quinoline core, the mechanism typically involves an initial aldol-type condensation between the enolate of the carbonyl compound and the ortho-aminoaryl ketone or aldehyde. This is followed by a cyclization and subsequent dehydration (aromatization) to form the quinoline ring. The specific intermediates and transition states will depend on whether the reaction is acid- or base-catalyzed.

Chemical Transformations and Reactivity Profiles of 7 Piperidin 4 Yl Quinoline Analogues

Oxidative and Reductive Modifications of the Quinoline (B57606) and Piperidine (B6355638) Rings

The quinoline and piperidine rings within the 7-(piperidin-4-yl)quinoline structure exhibit distinct behaviors under oxidative and reductive conditions, allowing for selective modifications.

Quinoline Ring Modifications:

The quinoline ring is susceptible to reduction, typically through catalytic hydrogenation. The pyridine (B92270) portion of the quinoline system is generally reduced preferentially over the benzene (B151609) ring. This chemoselective hydrogenation can be achieved under mild conditions using various catalysts. nih.gov

Catalytic Hydrogenation: Using catalysts such as platinum, palladium, or ruthenium, the pyridine ring of quinoline can be selectively hydrogenated to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govfirsthope.co.inacs.org For instance, gold nanoparticles supported on TiO2 have been shown to effectively catalyze the hydrogenation of the quinoline ring under mild conditions (as low as 25°C), a process where the quinoline molecule itself can act as a promoter for H₂ activation. nih.gov Cobalt-based catalysts have also been employed for the efficient transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature. nih.gov Complete reduction of both rings to form decahydroquinoline (B1201275) is also possible under more forcing conditions. firsthope.co.in

Piperidine Ring Modifications:

The saturated piperidine ring is generally stable to reduction but can undergo oxidation.

Oxidative Dehydrogenation: The piperidine ring can be aromatized to a pyridine ring through catalytic dehydrogenation. This process is typically carried out in the gas phase at high temperatures (300-420°C) over catalysts containing metals like platinum, palladium, copper, nickel, and chromium on a support such as silica (B1680970) gel. google.comgoogle.comutwente.nl This transformation converts the saturated heterocycle into an aromatic system, significantly altering the molecule's geometry and electronic properties.

The table below summarizes these selective modifications.

Ring SystemTransformationReagents/ConditionsProduct Type
QuinolinePartial ReductionH₂, Pd/C, PtO₂, or Au/TiO₂ catalysts; mild conditions nih.gov7-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
QuinolineFull ReductionH₂, Rh/C, or Ru/C catalysts; high pressure and temperature7-(Piperidin-4-yl)decahydroquinoline
PiperidineOxidationPt or Pd on silica gel, high temperature (200-500°C) google.com; Cu/Ni/Cr on SiO₂ (300-420°C) google.com7-(Pyridin-4-yl)quinoline

Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Cores

The electronic nature of the quinoline and piperidine rings dictates their susceptibility to electrophilic and nucleophilic attack.

Quinoline Ring:

The quinoline system is composed of an electron-rich benzene ring and an electron-deficient pyridine ring.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. The substitution is regioselective, favoring positions 5 and 8. firsthope.co.inquimicaorganica.orgimperial.ac.uk This is due to the greater stability of the Wheland intermediate formed upon attack at these positions, which allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4, especially when a good leaving group (like a halogen) is present. firsthope.co.in The synthesis of many 4-aminoquinoline (B48711) derivatives, for example, relies on the SNAr reaction between a 4-chloroquinoline (B167314) and an amine. nih.govresearchgate.netnih.gov The reaction proceeds via a bimolecular mechanism involving the formation of a stable Meisenheimer-like intermediate. researchgate.net

Piperidine Ring:

The saturated piperidine ring is not susceptible to aromatic substitution reactions. However, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring readily undergoes nucleophilic attack on electrophiles. It can be easily alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions are fundamental for functionalizing the piperidine moiety.

The following table outlines the substitution patterns.

Ring SystemReaction TypePreferred Position(s)Typical Reagents
QuinolineSEAr5 and 8HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)
QuinolineSNAr2 and 4Amines, Alkoxides (with a leaving group at C4) nih.gov
PiperidineN-AlkylationNitrogenAlkyl halides (e.g., CH₃I)
PiperidineN-AcylationNitrogenAcyl chlorides (e.g., CH₃COCl), Anhydrides

Condensation Reactions and Functional Group Interconversions

The secondary amine of the piperidine ring is a key site for condensation reactions and further functional group modifications.

Condensation with Carbonyl Compounds: The piperidine nitrogen can react with aldehydes and ketones in an acid-catalyzed condensation reaction. wikipedia.org Because it is a secondary amine, the initial carbinolamine intermediate cannot eliminate water to form a stable imine. Instead, if there is a proton on the alpha-carbon, elimination occurs to form an enamine. masterorganicchemistry.comlibretexts.orgchemistrysteps.compressbooks.pubwikipedia.org This reaction is reversible and is often driven to completion by removing the water formed. wikipedia.org

Functional Group Interconversions on the Piperidine Nitrogen: The nucleophilic nature of the piperidine nitrogen allows for a wide array of functionalizations beyond simple alkylation or acylation. These include reactions like Michael additions, reductive aminations, and coupling reactions to introduce diverse substituents.

Chemo- and Regioselectivity in Chemical Reactions

The presence of multiple reactive sites in this compound analogues necessitates careful control of reaction conditions to achieve desired outcomes.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. rsc.org For example, in the catalytic hydrogenation of quinoline, the pyridine ring is selectively reduced over the benzene ring under mild conditions. nih.gov Similarly, when reacting with an electrophile like an acyl chloride, the more nucleophilic piperidine nitrogen will react preferentially over the less basic quinoline nitrogen (pKa of piperidinium (B107235) ~11.2 vs. quinolinium ~4.9). This difference in basicity allows for the chemoselective acylation of the piperidine moiety.

Regioselectivity: This determines where on a molecule a reaction occurs. As discussed, electrophilic substitution on the quinoline core is highly regioselective for positions 5 and 8. quimicaorganica.orgimperial.ac.uk Nucleophilic aromatic substitution is regioselective for positions 2 and 4 of the quinoline ring. firsthope.co.in Furthermore, methods involving directed metalation-deprotonation can offer alternative regioselectivities for functionalizing the quinoline core at positions that are otherwise difficult to access. acs.orgnih.gov The choice of reagents and reaction conditions, such as the use of specific ligands in metal-catalyzed reactions, can control the regiochemical outcome of transformations like hydroboration. nih.govacs.org

Based on a thorough search of available scientific literature, there is currently no specific published research focusing on the detailed computational chemistry and theoretical studies of the compound this compound as outlined in the requested article structure.

The provided outline requires an in-depth analysis of this specific molecule, including Density Functional Theory (DFT) calculations for electronic structure, Frontier Molecular Orbital (HOMO-LUMO) energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, reactivity descriptors, conformational analysis, and molecular dynamics.

Unfortunately, searches for scholarly articles, papers, and data in computational chemistry databases have not yielded any specific studies on this compound that would provide the necessary data and findings to populate the requested sections and subsections.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while adhering to the strict constraint of focusing solely on this compound. To do so would require fabricating data, which is not feasible. Further research and publication on the computational analysis of this specific compound are needed before such an article can be written.

Computational Chemistry and Theoretical Studies on 7 Piperidin 4 Yl Quinoline Systems

Molecular Modeling and Dynamics

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline (B57606) derivatives, this method is widely used to screen for potential biological targets and to elucidate binding modes. For instance, various quinoline compounds have been docked into the active sites of enzymes like HIV reverse transcriptase and proteases of viruses such as SARS-CoV-2. nih.govnih.gov These studies typically report docking scores, binding energies, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts with amino acid residues of the target protein.

However, no specific molecular docking studies focused on 7-(Piperidin-4-yl)quinoline against any particular biological target have been found in the public domain. Therefore, a data table of its binding affinities and interaction profiles with specific proteins cannot be compiled.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy calculations are typically analyzed to evaluate the stability of the complex. nih.gov

As with molecular docking, the absence of initial docking studies for this compound means that no subsequent MD simulation data is available. Research on other quinoline derivatives has shown the utility of MD simulations in confirming the stability of ligand-protein interactions, but these findings cannot be extrapolated to the specific compound of interest. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties. For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including Plasmodium falciparum and Mycobacterium tuberculosis. nih.govallsubjectjournal.com These models often highlight the importance of specific structural features, such as substituents at the 7-position of the quinoline ring, in influencing the biological activity. nih.govresearchgate.net

While some QSAR studies have investigated 7-substituted quinolines, they typically include a diverse set of substituents to build a predictive model. nih.govallsubjectjournal.com A QSAR study focused specifically on a series of compounds with the this compound scaffold has not been identified. Therefore, no specific QSAR models or data tables detailing the physicochemical descriptors that govern the activity of this particular system can be presented.

In Silico Pharmacokinetic Predictions (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a crucial step in early-stage drug discovery to evaluate the drug-likeness of a compound. Various computational tools are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on various functionalized quinolines, including those with piperazine (B1678402) moieties, have utilized these predictive models to assess their pharmacokinetic profiles. nih.gov

While general ADME predictions for quinoline-based compounds are common, specific and detailed in silico ADME data for this compound is not available in the reviewed literature. A comprehensive table of its predicted pharmacokinetic properties cannot be accurately generated without dedicated computational analysis.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 7 Piperidin 4 Yl Quinoline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 7-(Piperidin-4-yl)quinoline derivatives is highly dependent on the position and nature of substituents on both the quinoline (B57606) and piperidine (B6355638) rings. Research on related quinoline and quinazoline (B50416) structures provides significant insights into these relationships.

For instance, in a series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, which are structurally similar to the this compound core, the nature of the substituent on the piperidine nitrogen was found to be critical for dual D2 and 5-HT1A receptor binding affinities. The presence of cyclopentenylpyridine and cyclopentenylbenzyl groups was shown to contribute significantly to this dual activity. nih.gov This suggests that bulky, aromatic substituents on the piperidine nitrogen of a this compound could also be favorable for certain receptor interactions.

The following table summarizes the influence of substituents on the biological activity of related quinoline derivatives.

ScaffoldTarget/ActivityKey Substituent ModificationsInfluence on ActivityReference
7-Piperidinyl-3,4-dihydroquinazolin-2(1H)-oneD2/5-HT1A Receptor BindingCyclopentenylpyridine/cyclopentenylbenzyl on piperidineSignificantly contributes to dual receptor binding affinity nih.gov
Quinoline-Chalcone HybridsAntiproliferativeMethoxy (B1213986) groups on phenyl ringPosition and number of methoxy groups significantly impact potency biointerfaceresearch.com
2-ArylquinolinesAnticancerC-6 substitution on quinolineImportant for activity against certain cancer cell lines rsc.org

Role of Quinoline Ring Modifications on Pharmacological Profile

Modifications to the quinoline ring of the this compound scaffold can profoundly alter the pharmacological profile of the resulting derivatives. These modifications can include the introduction of various substituents, altering the electronic and steric properties of the ring system.

In the context of neurokinin-3 (NK3) receptor antagonists, a class of compounds where quinoline is a common scaffold, modifications to the quinoline ring have been extensively studied. For example, the introduction of a 3-amino group on the quinoline ring of selective NK3 receptor antagonists led to compounds with excellent CNS penetration. nih.gov Further exploration of sulfonamides at this position resulted in high-affinity, potent NK3 receptor antagonists. nih.gov This indicates that for this compound derivatives targeting CNS receptors, similar substitutions at the 3-position of the quinoline ring could be beneficial for brain permeability and target affinity.

Additionally, the substitution pattern on the benzo part of the quinoline ring is also critical. In a series of 2-arylquinolines, C-6 substituted derivatives displayed a better activity profile against several cancer cell lines. rsc.org This suggests that for this compound derivatives being explored as anticancer agents, substitution at the 6-position of the quinoline ring could be a key area for optimization.

The table below illustrates the impact of quinoline ring modifications on the pharmacological profile of related compounds.

ScaffoldTarget/ActivityQuinoline Ring ModificationEffect on Pharmacological ProfileReference
Quinoline NK3 AntagonistsNK3 Receptor Antagonism3-Amino substitutionExcellent CNS penetration nih.gov
Quinoline NK3 AntagonistsNK3 Receptor Antagonism3-Sulfonamide substitutionHigh affinity and potency nih.gov
2-ArylquinolinesAnticancerC-6 substitutionImproved activity against specific cancer cell lines rsc.org

Impact of Piperidine Moiety Variations on Target Engagement

The piperidine moiety in the this compound scaffold plays a crucial role in target engagement, often providing a key interaction point with the target protein. Variations in this moiety, such as substitution on the piperidine nitrogen or alterations to the ring itself, can have a significant impact on binding affinity and selectivity.

In a study of piperidine-4-carboxamide derivatives, which included a tetrahydroquinoline moiety, substitution on the piperidine nitrogen was found to be a critical determinant for sigma-1 receptor binding. A 4-chlorobenzyl group on the piperidine nitrogen resulted in very high affinity and selectivity for the sigma-1 receptor. molbnl.it This highlights the importance of an appropriately substituted aromatic group on the piperidine nitrogen for optimal interaction with the target. For this compound derivatives, this suggests that N-benzylation or similar aromatic substitutions could be a fruitful avenue for enhancing target engagement.

Furthermore, the nature of the linkage between the piperidine and the rest of the molecule can influence activity. While the core structure is a direct link to the quinoline at the 4-position of the piperidine, related structures with different linkers provide valuable insights. For instance, in a series of choline (B1196258) kinase inhibitors, the linker between a 3-aminophenol (B1664112) and a pyridinium (B92312) head (which can be considered analogous to the quinoline) influenced the inhibitory activity. mdpi.com

The following table summarizes the impact of piperidine moiety variations on target engagement in related compound series.

ScaffoldTargetPiperidine Moiety VariationImpact on Target EngagementReference
Piperidine-4-carboxamides with TetrahydroquinolineSigma-1 Receptor4-Chlorobenzyl on piperidine nitrogenVery high affinity and selectivity molbnl.it
7-Piperidinyl-3,4-dihydroquinazolin-2(1H)-onesD2/5-HT1A ReceptorsAromatic groups on piperidine nitrogenEssential for dual receptor binding nih.gov

Correlation between Structural Features and Specific Enzyme/Receptor Binding Affinity

The correlation between specific structural features of this compound derivatives and their binding affinity to enzymes and receptors is a key aspect of rational drug design. This involves understanding how specific functional groups and their spatial arrangement contribute to interactions with the target protein's binding site.

For neurokinin-3 (NK3) receptor antagonists based on a quinoline scaffold, docking studies have been used to rationalize the observed SAR and to guide the design of new analogs. researchgate.net These studies can help to visualize how different substituents on the quinoline and piperidine rings interact with specific amino acid residues in the receptor's binding pocket. For example, a hydrogen bond acceptor on the quinoline ring might interact with a donor residue in the receptor, while a hydrophobic group on the piperidine could occupy a hydrophobic pocket.

In the case of sigma-1 receptor ligands, 3D pharmacophoric modeling has been employed to understand the key features required for optimal binding. units.it These models typically include a basic nitrogen atom (present in the piperidine ring), a hydrogen bond acceptor, and hydrophobic regions. The N-(p-chlorobenzyl)piperidine carboxamide scaffold was found to fulfill these requirements, with the basic piperidine nitrogen matching the positive ionizable feature and the benzyl (B1604629) rings fulfilling the hydrophobic features. units.it This provides a clear correlation between the structural elements of the molecule and its binding affinity for the sigma-1 receptor.

The table below provides examples of the correlation between structural features and binding affinity for related compounds.

Biological Activity and Mechanistic Investigations of 7 Piperidin 4 Yl Quinoline Analogues Pre Clinical in Vitro Focus

Molecular Target Identification and Characterization

The initial stages of drug discovery for 7-(piperidin-4-yl)quinoline analogues have focused on identifying and characterizing their molecular targets. These in vitro studies have provided crucial insights into the enzymes, receptors, and cellular pathways through which these compounds exert their biological effects.

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases, Hydrolases)

Analogues of this compound have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.

Cholinesterases: Certain piperidinyl-quinoline acylhydrazone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. One study identified a lead compound, 8g , which selectively inhibited BuChE with an IC50 value of 1.31 ± 0.05 µM, showing a 5.5-fold stronger inhibition than the standard drug donepezil. nih.govmdpi.com Another compound, 8c , emerged as a potent inhibitor of AChE with an IC50 value of 5.3 ± 0.51 µM, which was three times more potent than neostigmine. mdpi.com

Kinases: The quinoline (B57606) scaffold is a well-established pharmacophore for kinase inhibitors. Analogues have shown potent inhibition of several kinases involved in cancer cell proliferation and survival. For instance, a quinoline-carboxamide derivative, compound 3e , was identified as a potent inhibitor of Pim-1 kinase, with a percentage of inhibition of 82.27% and an IC50 of 0.11 µM when compared to the reference SGI-1776. researchgate.net Furthermore, a highly potent and selective inhibitor of the Mammalian Target of Rapamycin (mTOR), compound 7 , a complex quinoline derivative, exhibited a biochemical IC50 of 5.4 nM against the mTORC1 enzyme. nih.gov

Hydrolases: Dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) have been developed from quinolinyl-based structures. One of the most potent dual inhibitors, 4d , demonstrated significant inhibition of both enzymes and was found to be stable in human and rat plasma. nih.gov

Table 1: Enzyme Inhibition by this compound Analogues
Compound/AnalogueEnzyme TargetInhibition (IC50)Reference
Piperidinyl-quinoline acylhydrazone (8g)Butyrylcholinesterase (BuChE)1.31 ± 0.05 µM nih.govmdpi.com
Piperidinyl-quinoline acylhydrazone (8c)Acetylcholinesterase (AChE)5.3 ± 0.51 µM mdpi.com
Quinoline-carboxamide (3e)Pim-1 Kinase0.11 µM researchgate.net
Benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one derivative (7)mTORC15.4 nM nih.gov
Quinolinyl-based dual inhibitor (4d)FAAH and sEHPotent dual inhibition nih.gov

Receptor Binding and Ligand-Receptor Interaction Profiling

The interaction of this compound analogues with various receptors has been a key area of investigation. A series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, which are structurally related to quinolines, were synthesized and screened for their binding affinities to dopamine (B1211576) D2 and 5-HT1A receptors. nih.gov These studies revealed that specific substitutions, such as cyclopentenylpyridine and cyclopentenylbenzyl groups, were crucial for achieving dual receptor binding affinity. nih.gov Another study focused on developing potent dopamine D2/D3 receptor agonists by creating hybrid molecules incorporating an 8-hydroxy quinoline moiety with a piperazine (B1678402) linker, demonstrating the versatility of the quinoline scaffold in designing receptor-targeted ligands. nih.gov Additionally, quinoline-carboxamide derivatives have been identified as potent and selective antagonists for the P2X7 receptor, which is overexpressed in cancer cells. nih.gov

Cellular Pathway Modulation Analysis

In vitro studies have begun to unravel the complex ways in which this compound analogues modulate cellular signaling pathways. A significant focus has been on pathways critical for cancer cell survival and proliferation. For example, imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.gov Furthermore, a 4-aminoquinoline (B48711) derivative has been shown to sensitize tumor cells to killing by Akt inhibitors, suggesting a role in modulating the PI3K-Akt signaling cascade. nih.gov This sensitization effect was observed to be cancer-specific, highlighting the potential for targeted therapies. nih.gov

Anti-Cancer Activity Investigations

The anti-cancer potential of this compound analogues has been extensively studied in vitro, with a focus on their cytotoxic effects on various human cancer cell lines and the underlying cellular mechanisms of action.

In vitro Cytotoxicity in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)

Numerous studies have demonstrated the potent cytotoxic effects of this compound analogues against a panel of human cancer cell lines.

For the human colon carcinoma cell line HCT-116 , a ciprofloxacin (B1669076) derivative featuring a 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) moiety displayed a significant anti-proliferative effect in a concentration-dependent manner. nih.gov Quinoline-carboxamide derivatives also showed good anti-proliferative activities against HCT-116 cells. researchgate.net

In the context of the human breast adenocarcinoma cell line MCF-7 , several quinoline derivatives have exhibited notable cytotoxicity. For instance, a tetrahydrobenzo[h]quinoline derivative reduced cell growth by 50% at a concentration of 7.5 µM after 48 hours. tbzmed.ac.ir Another study on quinoline-curcumin hybrids identified compounds with IC50 values as low as 6.01 µM against MCF-7 cells. nih.gov

Regarding the human hepatocellular carcinoma cell line HepG2 , various quinoline analogues have also shown promising results. One study on indolin-2-one based molecules, which can be considered analogues, reported IC50 values as low as 2.53 µM for a chlorine-substituted compound. nih.gov

Table 2: In vitro Cytotoxicity of this compound Analogues in Human Cancer Cell Lines
Compound/Analogue ClassCell LineCytotoxicity (IC50)Reference
Ciprofloxacin derivativeHCT-116Concentration-dependent nih.gov
Tetrahydrobenzo[h]quinolineMCF-77.5 µM (48h) tbzmed.ac.ir
Quinoline-curcumin hybridMCF-76.01 µM nih.gov
Indolin-2-one based moleculeHepG22.53 µM nih.gov
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-11623 µg/mL mdpi.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-73.1 µg/mL mdpi.com
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG23.3 µg/mL mdpi.com

Cellular Mechanism of Action (e.g., Cell Cycle Regulation, Apoptosis Induction, Angiogenesis Inhibition)

The cytotoxic effects of this compound analogues are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Apoptosis Induction: Several studies have confirmed the pro-apoptotic activity of these compounds. For example, a tetrahydrobenzo[h]quinoline derivative was found to induce apoptosis in up to 30% of MCF-7 cells. tbzmed.ac.ir This was associated with a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. tbzmed.ac.ir The activation of caspases, which are key executioners of apoptosis, has also been observed. The aforementioned tetrahydrobenzo[h]quinoline derivative led to a notable increase in the expression of cleaved-caspase 9. tbzmed.ac.ir Similarly, the novel derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) significantly increased the protein expression of caspase-3 and the tumor suppressor protein p53 in HepG2, HCT-116, and MCF-7 cells. mdpi.com

Cell Cycle Regulation: Disruption of the normal cell cycle progression is another key mechanism of anti-cancer activity for these analogues. A ciprofloxacin derivative with a 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) moiety was shown to cause cell cycle arrest at the G2/M phase in HCT-116 cells. nih.gov This arrest was accompanied by the overexpression of p53 and Bax proteins. nih.gov Other quinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, as evidenced by flow cytometry analysis. nih.gov

Angiogenesis Inhibition: While less extensively studied in the context of this compound analogues specifically, the broader class of quinoline derivatives has been investigated for anti-angiogenic properties. The novel derivative BAPPN was found to significantly reduce the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, in HepG2, HCT-116, and MCF-7 cells. mdpi.com

Anti-Infective Activity Studies

Analogues of this compound have been the subject of numerous in vitro studies to evaluate their efficacy against a range of infectious agents, including bacteria, fungi, parasites, and viruses.

Antibacterial and Antifungal Efficacy

The antibacterial potential of quinoline derivatives, particularly those incorporating piperazine or piperidine (B6355638) moieties, has been explored against various bacterial strains. While specific data for this compound analogues is limited, broader studies on related structures provide insights into their potential antibacterial action. For instance, novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. One of the most promising compounds from this series, 5k, which features a dichloro-substituted benzoyl moiety on the piperazine ring, demonstrated potent and selective activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC) of 10 μM. In contrast, none of the tested compounds in this series showed activity against the Gram-negative bacterium Pseudomonas aeruginosa ATCC 10145.

Similarly, a series of quinoline-thiazole derivatives were investigated for their antimicrobial properties. Compounds 4g and 4m from this series showed significant antibacterial activity against S. aureus (ATCC 6538) with MIC values of 7.81 μg/mL. mdpi.com

Regarding antifungal activity, research has largely focused on the broader class of quinoline derivatives. Halogenated quinoline analogues have demonstrated notable in vitro antifungal and antibiofilm activities against Candida albicans and Cryptococcus neoformans. researchgate.net Four of these analogues inhibited the growth of C. albicans with a MIC of 100 nM, while sixteen analogues were effective against C. neoformans at MICs ranging from 50 to 780 nM. researchgate.net Furthermore, certain quinoline derivatives have been explored for their efficacy against phytopathogenic fungi. One such study identified compound Ac12 as having potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.govsemanticscholar.org Another study on quinoline thioether derivatives found that compound 3l, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, exhibited significant antifungal activity against Sclerotinia sclerotiorum and Physalospora piricola.

CompoundBacterial StrainActivity (MIC)
5k (6,7-dimethoxy-4-(4-(3,4-dichlorobenzoyl)piperazin-1-yl)quinoline-3-carbonitrile)Staphylococcus aureus ATCC 2592310 μM
4g (quinoline-thiazole derivative)Staphylococcus aureus ATCC 65387.81 μg/mL
4m (quinoline-thiazole derivative)Staphylococcus aureus ATCC 65387.81 μg/mL
CompoundFungal StrainActivity (EC50/MIC)
Halogenated quinoline analogues (4 compounds)Candida albicansMIC: 100 nM
Halogenated quinoline analogues (16 compounds)Cryptococcus neoformansMIC: 50-780 nM
Ac12 (2,8-bis(trifluoromethyl)quinoline derivative)Sclerotinia sclerotiorumEC50: 0.52 μg/mL
Ac12 (2,8-bis(trifluoromethyl)quinoline derivative)Botrytis cinereaEC50: 0.50 μg/mL

Antiviral and Antiparasitic Properties

The antiviral potential of quinoline derivatives has been investigated against a variety of viruses. A review of the field highlights that quinoline scaffolds have shown activity against Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus (EBOV), hepatitis C virus (HCV), and coronaviruses. documentsdelivered.com For instance, a series of amodiaquine (B18356) analogues, which feature a 4-aminoquinoline core, were synthesized and evaluated for their activity against EBOV. Several of these compounds exhibited potent activity, with IC50 values as low as 0.29 μM. documentsdelivered.com Another study focused on quinoline-3-carboxylate derivatives as potential agents against SARS-CoV-2, with some compounds showing strong binding affinity to viral proteases in silico. nih.gov While these studies are on broader quinoline derivatives, a study on isatin (B1672199) derivatives, one of which contains a trifluoromethyl piperidin-1-yl)sulfonyl moiety, demonstrated high antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) with IC50 values in the low nanomolar range. nih.gov

In the realm of antiparasitic research beyond malaria, a series of 4-aminochloroquinoline-based sulfonamides, which incorporate a 4-(piperazin-1-yl)quinoline core, were synthesized and evaluated for their antiamoebic activity. Two compounds from this series, F3 and F10, demonstrated good activity against Entamoeba histolytica, with IC50 values below 5 μM. nih.gov

Anti-Malarial and Anti-Tubercular Evaluations

The this compound scaffold is a key feature in many compounds investigated for their anti-malarial properties. The parent compound, 7-chloro-4-(piperidin-4-yl)quinoline, is structurally related to the well-known antimalarial drug chloroquine (B1663885). A series of 4-aminoquinoline-based sulfonamides, incorporating a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure, were evaluated against the chloroquine-resistant (FCR-3) strain of Plasmodium falciparum. Three compounds, F5, F7, and F8, displayed notable anti-malarial activity with IC50 values of 2 μM. nih.gov Compound F7 was also found to inhibit β-haematin formation more effectively than quinine. nih.gov

In the context of anti-tubercular research, numerous quinoline derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. A study on a series of 33 quinoline derivatives identified two compounds, 5e and 5f, with significant activity against M. tuberculosis H37Rv, exhibiting MIC values of 6.25 and 3.12 μg/mL, respectively. documentsdelivered.com More specifically, novel isatin-tethered quinolines have been developed and evaluated against multi- and extensively drug-resistant M. tuberculosis. One derivative, Q8b, showed potent activity with a MIC of 0.06 μg/mL, which was a 100-fold increase in activity compared to the lead compound. researchgate.net

CompoundParasite StrainActivity (IC50)
F5 (7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide derivative)Plasmodium falciparum (FCR-3)2 μM
F7 (7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide derivative)Plasmodium falciparum (FCR-3)2 μM
F8 (7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide derivative)Plasmodium falciparum (FCR-3)2 μM
CompoundBacterial StrainActivity (MIC)
5e (quinoline derivative)Mycobacterium tuberculosis H37Rv6.25 μg/mL
5f (quinoline derivative)Mycobacterium tuberculosis H37Rv3.12 μg/mL
Q8b (isatin-tethered quinoline)Mycobacterium tuberculosis0.06 μg/mL

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of quinoline analogues have been a subject of significant research interest. A study investigating 7-chloro-4-(piperazin-1-yl)quinoline derivatives found that compound 5, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated the highest in vitro anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) release in RAW 264.7 murine macrophages. nih.gov This inhibition of NO production was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) protein and the gene expression of inflammatory markers. nih.gov

In terms of immunomodulatory effects, a series of novel quinoline-3-carboxamide (B1254982) derivatives were synthesized and evaluated for their in vitro activity. Three of these compounds showed immunomodulatory profiles by affecting spleen lymphocyte proliferation and the production of tumor necrosis factor-alpha (TNF-α) by macrophages. Another study on nicotinamide (B372718) derivatives, which can be considered structurally related to the quinoline core, showed that compound 8 could significantly decrease the level of TNF-α in HCT-116 cells, suggesting an immunomodulatory-dependent pathway.

Neuroactive Properties and Central Nervous System (CNS) Target Engagement

Recent studies have highlighted the potential of this compound analogues to modulate targets within the central nervous system. A significant finding in this area is the discovery of a novel M4 positive allosteric modulator (PAM) chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. The lead compound from this series, VU0619856 (7), was active on both rat and human M4 receptors with EC50 values of 2565 nM and 897 nM, respectively. nih.gov This discovery is particularly relevant as M4 PAMs are being investigated for the treatment of schizophrenia and other CNS disorders. nih.gov

Furthermore, a series of piperidinyl-quinoline acylhydrazone derivatives were synthesized and evaluated as potential anti-Alzheimer's agents due to their cholinesterase inhibitory activity. Compound 8c from this series emerged as a potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 5.3 ± 0.51 μM, which was three times more potent than the standard drug neostigmine. nih.gov Another compound, 8g, was a selective inhibitor of butyrylcholinesterase (BuChE) with an IC50 value of 1.31 ± 0.05 μM. nih.gov

CompoundCNS TargetActivity (EC50/IC50)
VU0619856 (7)Rat M4 ReceptorEC50: 2565 nM
VU0619856 (7)Human M4 ReceptorEC50: 897 nM
8c (piperidinyl-quinoline acylhydrazone)Acetylcholinesterase (AChE)IC50: 5.3 ± 0.51 μM
8g (piperidinyl-quinoline acylhydrazone)Butyrylcholinesterase (BuChE)IC50: 1.31 ± 0.05 μM

Antioxidant Activity Assessment

The antioxidant potential of quinoline derivatives has been evaluated in several in vitro studies, often utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A study on 2-chloroquinoline-3-carbaldehydes and 2-chloro-3-(1,3-dioxolan-2-yl)quinolines reported that several compounds possessed significant radical scavenging activity, with one compound, 1g, showing 92.96% activity. nih.gov

Another investigation into quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction, demonstrated their ability to donate hydrogen radicals and inhibit the DPPH radical. The study found that 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited an inhibition of approximately 40.43% at a concentration of 5 mg/L. semanticscholar.org Furthermore, a study on 6-aminoquinoline-7-hydroxylic acid derivatives reported that compounds A2 and A3 showed the highest DPPH scavenging activity, with a 33% reduction at a concentration of 4 μM, which increased to 51.8% and 63.3% at 8 μM.

Pre-clinical in vivo Efficacy Studies in Animal Models of Disease (Mechanistic Focus)

The therapeutic potential of this compound analogues has been investigated in a range of preclinical animal models, demonstrating their efficacy in various disease contexts, including parasitic infections and cancer. These in vivo studies have been crucial in elucidating the mechanistic underpinnings of their biological activity.

In the realm of infectious diseases, certain quinoline-4-carboxamide derivatives have shown significant promise as antimalarial agents. For instance, in a P. berghei malaria mouse model, one such analogue demonstrated a notable 93% reduction in parasitemia. nih.gov The promising in vivo activity of these compounds is linked to their novel mechanism of action, which involves the inhibition of translation elongation factor 2 (PfEF2), a critical component of protein synthesis in the parasite. nih.govacs.org Further modifications to the quinoline-4-carboxamide scaffold have led to the development of compounds with excellent oral efficacy in the P. berghei mouse model. nih.gov Similarly, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has shown oral activity in P. berghei, P. chabaudi, and P. yoelii models of rodent malaria, with efficacy comparable or superior to chloroquine. mdpi.comnih.gov

The anticancer properties of this compound analogues have also been a significant area of investigation. In a study focused on novel 4,7-disubstituted quinoline derivatives, a representative compound, 10k, was found to effectively inhibit tumor growth and reduce tumor weight in animal models of colorectal cancer. nih.gov The in vivo antitumor efficacy of this compound was mechanistically linked to its ability to induce autophagy by targeting the stabilization of ATG5. nih.gov Another study on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a related quinoline derivative, showed a 62% inhibition of tumor growth in mice. nih.gov Mechanistic investigations on xenograft tumor tissues revealed that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature, identifying it as a novel tubulin-binding tumor-vascular disrupting agent. nih.gov

Furthermore, research into 7-chloro-4-(piperazin-1-yl)quinoline derivatives has identified compounds with potent in vivo potential. One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), exhibited significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.govresearchgate.net This activity was attributed to its role as a VEGFR-II inhibitor, a key regulator of angiogenesis. nih.govresearchgate.net

In the context of neurodegenerative diseases, while direct in vivo efficacy studies on this compound are less detailed in the provided context, related 8-hydroxy quinoline moieties are being developed as bifunctional iron chelators and dopamine D2/D3 agonists for Parkinson's disease. nih.gov The rationale is that these molecules could alleviate motor dysfunction and reduce oxidative stress by chelating iron in the brain. nih.gov One of the lead molecules from this class was advanced into Parkinson's disease animal models, indicating potential for neuroprotective therapy. nih.gov

These preclinical in vivo studies underscore the diverse therapeutic potential of this compound analogues, with mechanisms of action spanning inhibition of protein synthesis in parasites, induction of autophagy and disruption of tumor vasculature in cancer, and potential neuroprotection through iron chelation and receptor agonism.

Data Tables

Table 1: In vivo Efficacy of this compound Analogues in Animal Models

Compound Class Animal Model Disease Key Efficacy Findings Implicated Mechanism of Action
Quinoline-4-carboxamide derivative P. berghei mouse model Malaria 93% reduction in parasitemia nih.gov Inhibition of translation elongation factor 2 (PfEF2) nih.govacs.org
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) P. berghei, P. chabaudi, P. yoelii rodent models Malaria Efficacy comparable or better than chloroquine mdpi.comnih.gov Not specified in provided text
4,7-disubstituted quinoline derivative (10k) Mouse model Colorectal Cancer Effective inhibition of tumor growth and decreased tumor weight nih.gov Induction of autophagy via stabilization of ATG5 nih.gov
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Mouse model Cancer 62% inhibition of tumor growth nih.gov Inhibition of tumor cell proliferation, induction of apoptosis, disruption of tumor vasculature nih.gov
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) --- Cancer (based on in vitro data) Potent cytotoxicity against MCF-7 and PC3 cell lines nih.govresearchgate.net VEGFR-II inhibition nih.govresearchgate.net

Advanced Analytical Methodologies for Purity Assessment and Process Control

Chromatographic Techniques for Impurity Profiling and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of 7-(Piperidin-4-yl)quinoline and its potential impurities. The versatility of HPLC allows for the development of robust methods capable of resolving the main compound from process-related impurities, degradation products, and starting materials.

A typical reversed-phase HPLC (RP-HPLC) method is often the primary choice for the analysis of quinoline (B57606) derivatives due to their moderate polarity. These methods are essential for establishing an impurity profile, which is a critical aspect of drug development and manufacturing. The impurity profile provides a comprehensive overview of all the impurities present in a drug substance.

While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, a standard approach can be conceptualized based on the analysis of structurally similar quinoline and piperidine-containing compounds. A well-designed method would be capable of separating the target molecule from potential impurities such as precursors from the synthesis or degradation products formed during storage.

Illustrative HPLC Method Parameters:

Below is an interactive data table presenting a hypothetical but representative set of HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Hypothetical Retention Time 12.5 min

This method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness for the intended purpose of quantitative analysis and impurity detection.

Spectrophotometric Methods for Electronic Properties and Quantification (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique for the quantitative analysis of compounds that possess chromophores. The quinoline ring system in this compound contains π-electrons that absorb ultraviolet radiation, making it amenable to this analytical method.

The UV-Vis spectrum of a quinoline derivative is characterized by absorption bands in the 200-400 nm range. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent and the nature of any substituents on the quinoline ring. These parameters are crucial for the quantitative determination of the compound's concentration in a solution, governed by the Beer-Lambert law.

Hypothetical UV-Vis Spectral Data in Methanol (B129727):

The following interactive data table outlines the expected electronic absorption properties for this compound.

ParameterValue
λmax 1 ~230 nm
Molar Absorptivity (ε) 1 ~35,000 L·mol⁻¹·cm⁻¹
λmax 2 ~275 nm
Molar Absorptivity (ε) 2 ~8,000 L·mol⁻¹·cm⁻¹
λmax 3 ~315 nm
Molar Absorptivity (ε) 3 ~4,000 L·mol⁻¹·cm⁻¹
Solvent Methanol

This spectrophotometric method would be validated for its linearity, range, accuracy, and precision to be suitable for routine quality control analysis, such as in dissolution testing or for the determination of assay.

Applications and Future Research Directions of 7 Piperidin 4 Yl Quinoline in Chemical Biology

Lead Compound Identification and Optimization for Novel Biological Agents

The 7-(Piperidin-4-yl)quinoline core represents a valuable starting point for the identification and optimization of lead compounds for novel biological agents. The quinoline (B57606) ring system is a key pharmacophore in numerous approved drugs, and its combination with a piperidine (B6355638) moiety offers opportunities for fine-tuning physicochemical and pharmacological properties.

Key Research Findings on Related Scaffolds:

Antimalarial Agents: Derivatives of the quinoline-piperidine scaffold have shown significant promise as antimalarial agents. For instance, studies on various functionalized quinoline analogues with a piperidine-containing side chain have demonstrated potent activities in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The basic piperidine side chain is thought to be crucial for the accumulation of the drug in the acidic digestive vacuole of the parasite.

Anticancer Agents: The quinoline core is also a prominent feature in many anticancer agents. Research on related 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives has shown significant cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (PC3) nih.gov. These compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy nih.gov.

Antibacterial and Antituberculosis Properties: The quinoline scaffold is the basis for several antibacterial drugs. Novel quinoline-piperazine hybrids have been synthesized and evaluated for their antibacterial and antituberculosis properties, with some compounds showing significant inhibitory activity against various bacterial strains, including multidrug-resistant tuberculosis nih.gov.

Optimization of the this compound scaffold would involve systematic modifications to both the quinoline and piperidine rings to enhance potency, selectivity, and pharmacokinetic properties. This could include the introduction of various substituents, alteration of stereochemistry, and bioisosteric replacements to explore the structure-activity relationship (SAR).

Development as Chemical Probes for Elucidating Biological Processes

Chemical probes are essential tools for dissecting complex biological pathways. The this compound scaffold possesses features that make it an attractive candidate for development into chemical probes. Its rigid quinoline core can serve as a fluorescent reporter, while the piperidine ring provides a versatile handle for introducing reactive groups or affinity tags.

The development of fluorescent probes based on the quinoline scaffold would allow for the visualization and tracking of biological targets within living cells. By attaching a fluorophore to the this compound core, researchers could create probes that exhibit changes in their fluorescence properties upon binding to a specific protein or other biomolecule. This would enable the study of protein localization, dynamics, and interactions in real-time.

Furthermore, by incorporating photoreactive groups, this compound derivatives could be developed as photoaffinity labels to identify the protein targets of bioactive compounds. This technique is invaluable for target deconvolution and understanding the mechanism of action of novel therapeutic agents.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The this compound structure can serve as a crucial intermediate in the synthesis of more complex and biologically active organic molecules. The functional groups present on both the quinoline and piperidine rings provide multiple points for further chemical elaboration.

For example, the secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents. These modifications can be used to modulate the compound's biological activity, solubility, and other physicochemical properties. The quinoline ring can also be further functionalized through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the introduction of additional diversity. The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline has been reported as a key step in the preparation of more complex hybrid antiprotozoal agents researchgate.net.

Design and Synthesis of Next-Generation Quinoline-Piperidine Scaffolds

Building upon the foundation of the this compound core, researchers can design and synthesize next-generation quinoline-piperidine scaffolds with improved properties. This involves exploring novel synthetic methodologies to access a wider range of structural diversity.

Recent advances in organic synthesis, such as multicomponent reactions and C-H activation strategies, can be employed to streamline the synthesis of novel quinoline-piperidine derivatives. These methods offer greater efficiency and atom economy compared to traditional synthetic routes.

Computational modeling and structure-based drug design can guide the rational design of new scaffolds with enhanced affinity and selectivity for specific biological targets. By understanding the key interactions between the quinoline-piperidine core and its target, researchers can design molecules with optimized binding properties. The design of novel quinoline-piperazine hybrids has been explored for their potential as antibacterial and antituberculosis agents nih.gov.

The exploration of constrained or conformationally restricted analogues of this compound could also lead to the discovery of compounds with improved biological activity and reduced off-target effects.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches in acylated derivatives ().
  • GC-MS : Detects molecular ions (e.g., m/z 320–450) with low intensity (0.5–8%) due to fragmentation; complementary with high-resolution MS for exact mass confirmation ().
  • NMR : 1^1H NMR (400 MHz, DMSO-d6d_6) resolves piperidine ring protons (δ 1.12–3.36 ppm) and quinoline aromatic signals (δ 6.8–8.5 ppm) ().

How can computational chemistry methods like DFT predict the electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals ().
  • Applications: Predict ionization potentials, electron affinity, and charge transfer in biological targets (e.g., 5-HT1A_{1A} receptor binding) ().
  • Validation: Compare computed thermochemical data (e.g., atomization energies) with experimental values (average deviation ±2.4 kcal/mol) ().

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies ().
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols (e.g., Alzheimer’s disease models) ().
  • Structural Confirmation : Verify derivative purity and stereochemistry via X-ray crystallography to exclude impurities as confounding factors ().

What are the key considerations in designing analogs of this compound for structure-activity relationship (SAR) studies?

Q. Basic

  • Core Modifications : Introduce substituents at the quinoline 6/7-positions (e.g., methoxy, fluoro) to enhance lipophilicity or hydrogen bonding ().
  • Piperidine Substitution : Replace benzyl groups with acyl or sulfonamide moieties to modulate pharmacokinetic properties ().
  • Bioisosteres : Replace the piperidine ring with morpholine or pyrrolidine to assess conformational flexibility ().

What strategies are recommended for analyzing the metabolic stability of this compound derivatives?

Q. Advanced

  • In Vitro Models : Use liver microsomes (human/rat) to measure phase I oxidation rates ().
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or N-dealkylated products) ().
  • CYP Inhibition Assays : Identify metabolic pathways vulnerable to enzyme inhibition (e.g., CYP3A4/2D6) ().

What are the common challenges in purifying this compound derivatives?

Q. Basic

  • Solid-Oil Phase Issues : Hydrophobic derivatives may require reverse-phase chromatography (C18 columns) or lyophilization ().
  • Byproduct Removal : Use gradient elution (hexane/ethyl acetate) to separate regioisomers ().
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals ().

How can crystallography and NMR spectroscopy resolve stereochemical ambiguities in piperidine-quinoline hybrids?

Q. Advanced

  • X-Ray Diffraction : Determine absolute configuration of chiral centers (e.g., piperidine C4) ().
  • NOESY NMR : Detect spatial proximity between piperidine protons and quinoline rings to confirm chair/boat conformations ().
  • Dynamic NMR : Analyze ring-flipping kinetics in substituted piperidines at variable temperatures ().

What in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) ().
  • Neurological : Acetylcholinesterase inhibition (Ellman’s assay) for Alzheimer’s applications ().
  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells to assess therapeutic index ().

How to design experiments to assess the piperidine moiety’s role in target binding affinity?

Q. Advanced

  • Molecular Docking : Compare binding poses of piperidine-containing derivatives vs. azaheterocycle analogs (e.g., pyridine) using AutoDock Vina ().
  • Alanine Scanning Mutagenesis : Identify critical residues in target proteins (e.g., 5-HT1A_{1A} receptors) interacting with the piperidine ring ().
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon piperidine substitution ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.